molecular formula C16H11N B031419 9-Anthraceneacetonitrile CAS No. 2961-76-4

9-Anthraceneacetonitrile

Cat. No. B031419
CAS RN: 2961-76-4
M. Wt: 217.26 g/mol
InChI Key: MUTCNFLGBMSLTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Anthraceneacetonitrile and related derivatives primarily involves photocatalytic and other innovative methods. A notable method includes the photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion as an effective electron-transfer photocatalyst, resulting in oxygenated products like dimethylepidioxyanthracene under visible light irradiation in O2-saturated acetonitrile solution (Kotani, Ohkubo, & Fukuzumi, 2004). Another approach involves the synthesis of 9-anthraceneboronic acid, starting from 9-bromoanthracene prepared by the bromination of anthracene, showcasing a pathway towards various anthracene derivatives with practical value and development prospects (Meng, 2013).

Molecular Structure Analysis

The molecular structure of 9-Anthraceneacetonitrile and its derivatives is crucial for their chemical and physical properties. Studies on anthracene derivatives, such as the synthesis of 9,10-dimethyl-2,3,6,7-anthracenetetra(thioacetate), provide insights into the potential use of these compounds in molecular electronics and conducting frameworks (Hu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 9-Anthraceneacetonitrile derivatives are diverse, reflecting their reactivity and potential applications. The photocatalytic oxygenation of anthracenes is an example of how these compounds participate in selective radical coupling reactions, demonstrating their chemical reactivity and potential for functionalization (Kotani, Ohkubo, & Fukuzumi, 2004).

Physical Properties Analysis

The physical properties of 9-Anthraceneacetonitrile derivatives, such as solvatochromic properties and fluorescence, are of great interest. For instance, the solvatochromism observed in the absorption and fluorescence spectra of certain anthracene derivatives in various solvents highlights their potential in applications ranging from sensing to molecular electronics (Imoto et al., 2009).

Scientific Research Applications

  • Triplet Energy Transfer and Visible Light Absorption : The association of 9-anthracenecarboxylic acid (9AC) with colloidal TiO2 in acetonitrile allows for triplet energy transfer to oxazine-725, thereby extending its absorption into the visible region. This finding indicates potential applications in photocatalysis and photochemistry (Kamat & Ford, 1987).

  • Chromatographic Analysis : Anthracene-9-carbonyl chloride is effective in detecting hydroxy compounds in high-performance liquid chromatographic analysis, with applications in analyzing short-chain alcohols, diols, trichothecene mycotoxins, and sterols (Bayliss, Homer, & Shepherd, 1988).

  • Photochemical Reactions : Photochemical reactions of anthracene derivatives in acetonitrile lead to the formation of compounds like 9-methylimino-10-anthracenecarbonitrile, highlighting their potential in synthetic chemistry (Freccero, Mella, & Albini, 1994).

  • Medical Treatments : Anthraquinones, related to anthracene derivatives, have long been used in medical treatments for various conditions, though their safety is a concern due to the presence of the quinone moiety (Malik & Müller, 2016).

  • Anion Recognition : 9-Anthracene carboxylic acid shows strong affinities towards divalent anions, making it an ideal receptor for anion recognition, especially in chemical sensing applications (Hou Xiao-hong, 2011).

  • Photocatalytic Oxygenation : The photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion effectively produces dioxygen-containing products like anthraquinone, with potential applications in fuel production and organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).

Safety And Hazards

9-Anthracenecarbonitrile may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Future versions of this site may rely on reaction search pages in place of the enumerated reaction displays seen below . Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .

properties

IUPAC Name

2-anthracen-9-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCNFLGBMSLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311329
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthraceneacetonitrile

CAS RN

2961-76-4
Record name 9-Anthraceneacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthraceneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9-chloromethyl-anthracene (10.0 g, 44.11 mmol) and potassium cyanide (28.72 g, 441.1 mmol) in acetonitrile (1.6 L) was heated to reflux for 2 hours. The mixture was cooled to room temperature, filtered and concentrated. The residue was dissolved in CH2Cl2, washed with water, dried over MgSO4 and concentrated to give anthracen-9-yl-acetonitrile as yellow crystals (9.40 g, 98% yield). 1H NMR (CDCl3) δ 8.53 (1H, s), 8.18 (2H, d), 8.07 (2H, d), 7.65 (2H, dd), 7.54 (2H, dd), 4.60 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.72 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Freccero, M Mella, A Albini - Tetrahedron, 1994 - Elsevier
Irradiation of 9,10-anthracenedicarbonitrile(DCA) in MeCN-MeOH or MeCN-H 2 O containing hydroxides or methoxides leads to 9-methylimino-10-anthracenecarbonitrile (isolated, but …
Number of citations: 28 www.sciencedirect.com
C de Luca, A Inesi, L Rampazzo - Journal of electroanalytical chemistry and …, 1986 - Elsevier
Ethyl α-bromo-9-anthryl acetate (ABr) (I) was prepared and used in controlled-potential electrolysis at a reticulated vitreous carbon electrode, in dimethylformamide (DMF)+0.1 M Et f4 …
Number of citations: 1 www.sciencedirect.com
E Ciganek - The Journal of Organic Chemistry, 1980 - ACS Publications
… temperature overnight, 4 L of water was added, and the precipitate was washed with water and dried to give 189 g of crude 9-anthraceneacetonitrile. A mixture of 116 g of this product, …
Number of citations: 56 pubs.acs.org
E Ciganek - The Journal of Organic Chemistry, 1980 - ACS Publications
In the first paper of this series, 1 2 3we reported the synthesis of a wide variety of 9, 12-bridged ethenoanthracenes by intramolecular Diels-Alder addition of suitably sub-stituted …
Number of citations: 10 pubs.acs.org

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